1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone

Physicochemical Properties LogP / Lipophilicity Medicinal Chemistry Design

1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone (CAS 1208077-59-1) is a halogenated aryl trifluoromethyl ketone (TFMK) belonging to the class of 1-aryl-2,2,2-trifluoroethanones. It features a phenyl ring substituted with chlorine at the 2-position and fluorine at the 6-position, coupled with a trifluoroacetyl group, yielding the molecular formula C₈H₃ClF₄O and a molecular weight of 226.55 g·mol⁻¹.

Molecular Formula C8H3ClF4O
Molecular Weight 226.55 g/mol
Cat. No. B12092609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone
Molecular FormulaC8H3ClF4O
Molecular Weight226.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)F
InChIInChI=1S/C8H3ClF4O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H
InChIKeyGQIZNXYVYPNMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone: A Distinct Halo-Fluorinated Aryl Trifluoromethyl Ketone Building Block for MedChem and Process Chemistry


1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone (CAS 1208077-59-1) is a halogenated aryl trifluoromethyl ketone (TFMK) belonging to the class of 1-aryl-2,2,2-trifluoroethanones. It features a phenyl ring substituted with chlorine at the 2-position and fluorine at the 6-position, coupled with a trifluoroacetyl group, yielding the molecular formula C₈H₃ClF₄O and a molecular weight of 226.55 g·mol⁻¹ . The compound is principally utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with its value stemming from the unique combination of the electron-withdrawing trifluoroacetyl group and the ortho,ortho′-halogen substitution pattern, which imparts distinct physicochemical and reactivity properties relative to simpler mono-halogenated or non-fluorinated acetophenone analogs [1].

Why 1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone Cannot Be Replaced by a Generic Aryl Trifluoromethyl Ketone


Interchanging this compound with other 1-aryl-2,2,2-trifluoroethanones simply based on the presence of the trifluoroacetyl warhead overlooks the profound influence of the 2-chloro-6-fluoro substitution pattern on both physicochemical properties and chemical reactivity. The simultaneous presence of an ortho-chlorine and an ortho-fluorine atom creates a unique steric and electronic environment around the carbonyl group, which translates into quantifiably different LogP values, altered electrophilicity of the carbonyl carbon, and distinct behavior in enzymatic reduction systems compared to analogs bearing only a single halogen or different halogen combinations [1]. These differences are not incremental but can determine success or failure in a specific synthetic sequence or biological assay context, making blind substitution a significant risk for irreproducible results.

Quantitative Differentiation Evidence: 1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone vs. Its Closest Analogs


Lipophilicity Shift: Computed LogP of the 2-Cl-6-F Substituted TFMK vs. Mono-Halogenated and Di-Halogenated Comparators

The introduction of the 2-chloro-6-fluoro substitution pattern on the phenyl ring of 1-aryl-2,2,2-trifluoroethanone results in a distinct lipophilicity profile compared to its closest analogs. The target compound has a computed LogP of 3.41 (Fluorochem) or 3.22 (Chemscene) . This value is significantly higher than that of the mono-2-chloro analog (1-(2-chlorophenyl)-2,2,2-trifluoroethanone, CAS 5860-95-7), which has a LogP of 3.09 , reflecting the lipophilicity-enhancing effect of the additional fluorine atom. This difference is critical in drug design, where even a ΔLogP of ~0.3 can substantially affect membrane permeability and metabolic stability.

Physicochemical Properties LogP / Lipophilicity Medicinal Chemistry Design

Molecular Weight Differentiation: Impact on Reaction Stoichiometry and Fragment-Based Screening Libraries

The target compound has a molecular weight of 226.55 g·mol⁻¹ (C₈H₃ClF₄O), which is significantly higher than the mono-2-chloro analog (1-(2-chlorophenyl)-2,2,2-trifluoroethanone, MW = 208.56 g·mol⁻¹, C₈H₄ClF₃O) . This ΔMW of +17.99 g·mol⁻¹, corresponding to the replacement of a hydrogen with a fluorine atom, must be accounted for in precise reaction stoichiometry calculations, particularly in parallel synthesis and fragment-based screening where exact mass differences are used for LC-MS hit identification.

Molecular Weight Stoichiometry Fragment-Based Drug Discovery

Enhanced Carbonyl Electrophilicity: Serine Hydrolase Warhead Reactivity as a Function of Ortho-Halogen Substitution

A systematic study of halogen effects on the reactivity of halogenated 2,2,2-trifluoroacetophenones as serine-targeting covalent warheads demonstrated that introducing a chlorine atom at the 2-position of the phenyl ring (compound F-1) shifts the hCES1A IC50 from 24.1 nM (parent F) to 14.4 nM at 3 min incubation, and from 11.1 nM to 1.9 nM at 33 min, yielding a 7.6-fold increase in time-dependent inhibition [1][2]. While the exact 2-Cl-6-F disubstituted compound was not directly assayed in that study, the data establish that ortho-chlorination alone substantially enhances warhead reactivity. By extension, the combination of ortho-chlorine and ortho-fluorine in the target compound is anticipated to produce a uniquely tuned electrophilic carbonyl, distinct from both mono-halogenated and 2,6-dihalogenated analogs, which is relevant for the design of covalent inhibitors targeting serine hydrolases.

Covalent Warheads Serine Hydrolase Inhibition Electrophilicity

Orthogonal Reactivity: Selective Functionalization Enabled by the Cl/F Halogen Pair

The 2-chloro-6-fluoro substitution on the phenyl ring enables orthogonal chemical transformations not possible with the 2,6-dichloro or 2,6-difluoro analogs. The chlorine atom serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the fluorine atom, being a much poorer leaving group, remains intact under most SNAr conditions and also provides a distinct ¹⁹F NMR handle for reaction monitoring [1]. In the 2,6-dichloro analog, both halogens are susceptible to displacement, risking unwanted di-substitution, whereas in the 2,6-difluoro analog, the C-F bonds are significantly less reactive toward oxidative addition, limiting cross-coupling efficiency. The target compound thus provides a unique reactivity window: the chlorine at the 2-position is selectively addressable with Pd(0) catalysts, while the 6-fluoro substituent acts as a spectator group, enabling sequential functionalization strategies [2].

Orthogonal Reactivity Cross-Coupling Nucleophilic Aromatic Substitution

Bioreduction Selectivity: Differential ADH-Catalyzed Reduction of 1-Aryl-2,2,2-trifluoroethanones vs. Non-Fluorinated Acetophenones

A series of 1-aryl-2,2,2-trifluoroethanones was chemically synthesized to study their bioreduction using stereocomplementary alcohol dehydrogenases (ADHs). The presence of the trifluoromethyl group adjacent to the carbonyl fundamentally alters the substrate recognition and reduction kinetics compared to non-fluorinated acetophenone analogs. (R)-alcohols were obtained in high conversions and selectivities using ADHs from Ralstonia sp. and Rhodococcus ruber, while (S)-enantiomers were independently produced using ADH from Lactobacillus brevis and evo-1.1.200. This contrasts with 1-aryl-2,2,2-trifluoroethanones, which are generally reduced with low enantioselectivity in ruthenium-catalyzed transfer hydrogenation systems, whereas non-fluorinated 1-arylethanones achieve 86–99% ee under comparable conditions [1][2]. The specific 2-chloro-6-fluoro substitution further modulates the steric and electronic environment at the carbonyl, potentially affecting the selectivity of enzymatic reduction in a manner distinct from other aryl-substituted TFMKs.

Bioreduction Alcohol Dehydrogenase Enantioselectivity Trifluoromethyl Ketone

Efavirenz Intermediate Analog: Comparative NS5B RdRp Inhibition Potency of 2-Cl-6-F-Phenyl Containing Derivatives

In a structure-activity relationship study of HCV NS5B RNA-dependent RNA polymerase inhibitors, a compound bearing the 2-chloro-6-fluorophenyl moiety attached to a trifluoroacetyl-containing core scaffold (Compound 21: R1 = Cl, R2 = 2-Chloro-6-fluorophenyl) exhibited 60.3% inhibition at 100 µM with an IC50 of 45.3 ± 1.1 µM [1]. The corresponding 2-chlorophenyl analog (Compound 22: R1 = Cl, R2 = 2-Chlorophenyl) showed 73.6% inhibition and an IC50 of 33.8 ± 1.9 µM, while the 2,6-dichlorophenyl analog (Compound 24) displayed 82% inhibition and an IC50 of 5.6 ± 1.1 µM. The rank order of potency (2,6-Cl₂ > 2-Cl > 2-Cl-6-F) indicates that the 6-fluoro substituent attenuates inhibitory activity relative to 6-chloro or 6-hydrogen in this particular chemotype. This quantitative SAR data is directly relevant to medicinal chemistry programs exploring trifluoroacetyl-containing NS5B inhibitors and demonstrates that the 2-Cl-6-F substitution pattern is not a universally optimal choice, but rather provides a specific, intermediate potency that may be desirable for fine-tuning target engagement.

NS5B RdRp Antiviral Hepatitis C Virus SAR

High-Impact Application Scenarios for 1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone Based on Quantitative Differentiation Evidence


Design and Synthesis of Covalent Serine Hydrolase Inhibitors Requiring Tuned Electrophilicity

Based on the class-level evidence that ortho-chlorination of 2,2,2-trifluoroacetophenone significantly enhances time-dependent hCES1A inhibition (7.6-fold increase from parent to 2-Cl analog) while ortho-fluorination abolishes potency [1], this compound can serve as a key intermediate or warhead scaffold for covalent inhibitor programs targeting serine hydrolases such as hCES1A. The 2-Cl-6-F substitution pattern offers a structurally distinct electrophilic carbonyl environment that falls between the highly reactive 2-Cl analog and the inert 2-F analog, providing a potential tuning knob for balancing potency and off-target reactivity. Researchers can use this compound as a starting point for fragment-based covalent inhibitor design, where the ¹⁹F NMR-active fluorine atom also serves as a conformational probe for protein–ligand interaction studies.

MedChem Library Design for HCV NS5B Inhibitors: Fragment Selection Based on Quantitative SAR

The quantitative SAR data from the NS5B RdRp inhibition study provides a rational basis for using this compound (or derivatives thereof) in antiviral library design. The 2-Cl-6-F-phenyl fragment delivers an IC50 of 45.3 µM in the tested chemotype, representing a distinct potency tier relative to the 2-Cl-phenyl (33.8 µM) and 2,6-Cl₂-phenyl (5.6 µM) analogs [1]. This intermediate potency, combined with differentiated LogP (4.85 for Compound 21), makes it a valuable fragment for hit-to-lead optimization when aiming to reduce potency-driven toxicity or improve physicochemical properties without completely ablating target engagement. Procurement of this specific building block, rather than the more potent but less selective 2,6-dichloro analog, supports a 'lead-like' optimization strategy focusing on balanced molecular properties.

Sequential Chemoenzymatic Synthesis of Chiral Trifluoromethyl Alcohols

The demonstrated compatibility of 1-aryl-2,2,2-trifluoroethanones with stereocomplementary alcohol dehydrogenases (ADHs from Ralstonia sp., Rhodococcus ruber, L. brevis, and evo-1.1.200) opens a route to enantiomerically enriched trifluoromethyl alcohols from this compound [1]. The 2-Cl-6-F substitution pattern introduces steric bulk and electronic asymmetry around the prochiral carbonyl, which can influence the enantioselectivity of the enzymatic reduction in a manner distinct from simpler phenyl or mono-substituted analogs. This application is particularly relevant for the synthesis of fluorinated chiral building blocks used in the manufacture of pharmaceutical intermediates such as Odanacatib precursors, where the combination of a palladium-catalyzed cross-coupling of the aryl chloride handle followed by bioreduction of the trifluoroacetyl group constitutes a powerful sequential transformation.

Selective Functionalization in Multi-Step Synthesis via Orthogonal Halogen Reactivity

The differential reactivity of the 2-chloro and 6-fluoro substituents enables sequential functionalization of the aryl ring without protecting group manipulation, as established by fundamental organometallic reactivity principles [1]. The chlorine atom at the 2-position can be selectively engaged in Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions, while the 6-fluoro substituent remains inert and can be utilized as a ¹⁹F NMR reporter group for in situ reaction monitoring. This orthogonal reactivity profile is particularly valuable in process chemistry for constructing complex biaryl or aminoaryl intermediates in fewer synthetic steps compared to the symmetrical 2,6-dichloro or 2,6-difluoro analogs, which either suffer from lack of selectivity or insufficient reactivity, respectively.

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